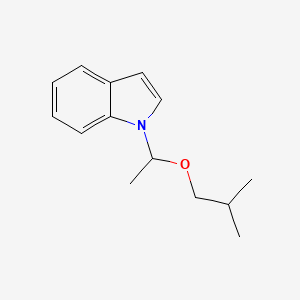

Indole, 1-(1-isobutoxyethyl)-

Description

Significance of the Indole (B1671886) Moiety in Contemporary Organic Synthesis

The indole moiety, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, represents a cornerstone of modern organic synthesis. semanticscholar.orgresearchgate.net Its prevalence is notable across a vast spectrum of natural products, pharmaceuticals, and advanced materials, underscoring its fundamental importance in chemistry and biology. semanticscholar.orgresearchgate.net The unique electronic characteristics of the indole scaffold, stemming from its electron-rich nature, make it a versatile precursor for a multitude of chemical transformations, particularly electrophilic substitution reactions. irjmets.com

The indole framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. chim.itpageplace.de This includes essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. irjmets.com The adaptability of the indole ring allows for its incorporation into a diverse array of therapeutic agents designed to treat a wide range of conditions, including cancer, infections, and neurological disorders. semanticscholar.org The development of novel and efficient methods for constructing and functionalizing the indole core remains an active and significant area of research in organic chemistry. researchgate.netresearchgate.net

Table 1: Examples of Indole-Based Pharmaceutical Agents

| Drug Name | Therapeutic Use |

|---|---|

| Indomethacin | Anti-inflammatory |

| Sumatriptan | Anti-migraine |

| Ondansetron | Anti-emetic |

| Melatonin | Sleep aid, Chronobiotic |

| Sertraline* | Antidepressant |

Note: While not a direct indole, Sertraline is a tetralone derivative, and its mechanism is related to serotonin (an indoleamine) reuptake inhibition.

Strategic Importance of N-Functionalization in Indole Chemistry

While the indole ring can be functionalized at various positions, modification at the nitrogen atom (N-1 position) is a key strategy in synthetic and medicinal chemistry. semanticscholar.orgresearchgate.net This process, known as N-functionalization, significantly alters the electronic, chemical, and pharmacological properties of the resulting indole derivatives. researchgate.net Introducing substituents on the indole nitrogen can influence the molecule's reactivity, solubility, and ability to interact with biological targets. nih.gov

N-functionalization, particularly N-alkylation, is a widely employed technique to create a diverse library of indole-based compounds for drug discovery and materials science. researchgate.netresearchgate.net The modification at the nitrogen atom can prevent the formation of intermolecular hydrogen bonds, thereby modulating the compound's physical properties. Furthermore, the strategic introduction of specific functional groups at the N-1 position can lead to enhanced biological activity or novel applications in areas like organic photoactuators. chim.it Various synthetic methods have been developed to achieve N-functionalization with high efficiency and selectivity, including metal-catalyzed cross-coupling reactions and alkylations using different electrophiles. irjmets.comresearchgate.netciac.jl.cn The synthesis of chiral N-functionalized indoles is of particular importance due to their potential applications in the pharmaceutical industry. mdpi.comresearchgate.net

Contextualization of Indole, 1-(1-isobutoxyethyl)- within N-Alkylated Indole Derivatives

"Indole, 1-(1-isobutoxyethyl)-" is classified as an N-alkylated indole derivative. The nomenclature indicates that a '1-isobutoxyethyl' group is attached to the nitrogen atom at the first position of the indole ring. This places the compound squarely within the class of molecules discussed in the previous section, where the properties of the parent indole scaffold are modified by the introduction of a substituent on the nitrogen.

The '1-isobutoxyethyl' group is a type of acetal (B89532), which can serve as a protecting group for the indole nitrogen. Such groups are often employed in multi-step syntheses to prevent unwanted reactions at the N-H position while other parts of the molecule are being modified. They are typically designed to be stable under certain reaction conditions and readily removable under others. While specific research detailing the synthesis and application of "Indole, 1-(1-isobutoxyethyl)-" is not widely available in the reviewed literature, its structure suggests its role as a synthetic intermediate. A study involving phytochemical profiling of Paropsia brazzeana root bark identified "1-(1-Isobutoxyethyl)-4,4-dimethyl-2,5-dioxoimidazolidine," a structurally related compound, though not the indole derivative itself. sysrevpharm.org

Below are the computed chemical properties for "Indole, 1-(1-isobutoxyethyl)-".

Table 2: Computed Chemical Properties of Indole, 1-(1-isobutoxyethyl)-

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO |

| Molecular Weight | 217.31 g/mol |

| IUPAC Name | 1-(1-isobutoxyethyl)-1H-indole |

| Structure |

Data sourced from computational chemistry databases as specific experimental data is not broadly published.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Indole, 1-(1-isobutoxyethyl)- |

| Indole |

| Tryptophan |

| Serotonin |

| Melatonin |

| Indomethacin |

| Sumatriptan |

| Ondansetron |

| Sertraline |

Structure

2D Structure

3D Structure

Properties

CAS No. |

85592-24-1 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-[1-(2-methylpropoxy)ethyl]indole |

InChI |

InChI=1S/C14H19NO/c1-11(2)10-16-12(3)15-9-8-13-6-4-5-7-14(13)15/h4-9,11-12H,10H2,1-3H3 |

InChI Key |

ACNZOELBWAXPEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(C)N1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for Indole, 1 1 Isobutoxyethyl and Analogous N Alkylated Indoles

Direct N-Alkylation Strategies for Indole (B1671886) Scaffolds

Direct N-alkylation is a common and straightforward approach for preparing N-substituted indoles. This strategy begins with an indole core and introduces the desired alkyl group onto the nitrogen atom. The nucleophilicity of the indole nitrogen is exploited in these reactions, although selectivity between N-alkylation and C-3 alkylation can be a challenge that requires careful control of reaction conditions. researchgate.net

Base-Promoted N-Alkylation Reactions

The classical method for N-alkylation of indoles involves the deprotonation of the indole N-H with a base to form an indole anion, which then acts as a nucleophile towards an alkylating agent. google.com The choice of base, solvent, and alkylating agent is crucial for achieving high yields and selectivity for N-alkylation over C-alkylation. rsc.org

Commonly used bases range from strong hydrides and amides to milder carbonates and hydroxides. researchgate.net For instance, sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is frequently used to generate the indole anion for reaction with alkyl halides. rsc.org Milder bases such as potassium carbonate (K2CO3) have also been effectively used, particularly in combination with ionic liquids or phase-transfer catalysts, which can enhance reactivity and provide a "greener" alternative by avoiding certain organic solvents. researchgate.net The reaction of an indole with an appropriate alkyl halide, such as 1-chloro-1-isobutoxyethane, in the presence of a suitable base would be a direct pathway to Indole, 1-(1-isobutoxyethyl)-.

A one-pot, three-component reaction combining a Fischer indolisation with a subsequent N-alkylation step demonstrates the efficiency of this approach. After forming the indole in situ, the addition of a base and an alkylating agent like benzyl (B1604629) bromide at an elevated temperature leads to the desired 1,2,3-trisubstituted indole with high regioselectivity for N-alkylation. rsc.org

Table 1: Examples of Base-Promoted N-Alkylation of Indoles This table is generated based on data from the text and provides illustrative examples.

| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Product Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3-dimethylindole | Benzyl Bromide | NaH | DMF | 80 | 91% | rsc.org |

| 5-Bromoindole | Dimethyl Carbonate | DABCO (0.1 equiv) | DMF | 90 | Quantitative | google.com |

| 1H-Indole | 1-Iodopropane | K2CO3 | Ionic Liquid | N/A | Moderate | researchgate.net |

Transition Metal-Catalyzed N-1 Derivatization (e.g., Palladium Catalysis)

In recent years, transition metal catalysis, particularly with palladium, has emerged as a powerful and versatile tool for the N-alkylation of indoles under milder conditions. rsc.org These methods often exhibit high selectivity and functional group tolerance. Palladium-catalyzed N-allylic alkylation, for example, allows for the enantioselective functionalization of indoles. mdpi.com

One prominent strategy is the aza-Wacker reaction, which involves the aminopalladation of an alkene followed by β-hydride elimination. nih.govnih.gov This has been successfully applied to the N-functionalization of indoles using simple alkenes. nih.gov Another approach involves the palladium-catalyzed coupling of indoles with various partners, such as tertiary amines, where an alkane chain is effectively transferred from the amine to the indole nitrogen. researchgate.net

The development of specialized ligands has been critical to the success of these reactions. Axially chiral phosphine (B1218219) ligands, for instance, have been used with palladium catalysts to achieve high performance in the N-alkylation of indoles. rsc.org These catalytic systems can be highly efficient, sometimes requiring only a small molar percentage of the palladium catalyst and a base like cesium carbonate. rsc.org A palladium-catalyzed reaction could, in principle, couple an indole with a vinyl ether like isobutyl vinyl ether to form the target molecule, Indole, 1-(1-isobutoxyethyl)-, through a hydroamination-type mechanism.

Table 2: Examples of Palladium-Catalyzed N-Alkylation of Indoles This table is generated based on data from the text and provides illustrative examples.

| Indole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| 3-Phenylindole | Allylic Alcohols | Pd(OAc)2, Ligand | Inorganic Base | Aprotic Solvent | N/A | nih.gov |

| Indole | Tertiary Amine | Pd(OAc)2 | N/A | N/A | N/A | researchgate.net |

| Indoles | Alkenols | [Pd(C3H5)Cl]2, (R)-SJTU-PHOS-1 | Cs2CO3 | CH2Cl2 | -10 | rsc.org |

| Indoles | Dibromoalkanes | Pd(OAc)2, Norbornene | NaOt-Bu | Dioxane | 100 | rsc.org |

Indole Ring Formation with Pre-Installed N-Substituents

An alternative to direct alkylation is the construction of the indole ring itself using a precursor that already contains the desired N-substituent. This approach circumvents issues of N- versus C-alkylation selectivity.

Fischer Indole Synthesis Variants for N-Substituted Indoles

The Fischer indole synthesis is a venerable and widely used method for preparing indoles, discovered by Emil Fischer in 1883. testbook.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comnumberanalytics.comwikipedia.org

To synthesize an N-substituted indole, one can start with an N-substituted arylhydrazine. For instance, reacting an N-(1-isobutoxyethyl)phenylhydrazine with an appropriate aldehyde or ketone (like acetaldehyde) under acidic conditions (using Brønsted or Lewis acids such as HCl, ZnCl2, or polyphosphoric acid) would, via the characteristic testbook.comtestbook.com-sigmatropic rearrangement and subsequent cyclization, yield Indole, 1-(1-isobutoxyethyl)-. testbook.comwikipedia.orguwindsor.ca The mechanism involves the formation of the N-substituted phenylhydrazone, which isomerizes to an enamine tautomer. byjus.comwikipedia.org Protonation followed by the key sigmatropic rearrangement breaks the N-N bond, and a series of subsequent steps involving cyclization and elimination of ammonia (B1221849) (or a primary amine in this case) affords the aromatic indole. byjus.com

Table 3: Key Steps in the Fischer Indole Synthesis This table is generated based on data from the text and provides illustrative examples.

| Step | Description |

|---|---|

| 1 | Formation of an arylhydrazone from an arylhydrazine and an aldehyde or ketone. numberanalytics.com |

| 2 | Tautomerization to the corresponding enamine. wikipedia.org |

| 3 | Protonation of the enamine. byjus.com |

| 4 | testbook.comtestbook.com-Sigmatropic rearrangement to break the N-N bond and form a di-imine intermediate. numberanalytics.comuwindsor.ca |

| 5 | Aromatization of the six-membered ring. byjus.com |

| 6 | Intramolecular cyclization to form a five-membered ring (an aminal). byjus.com |

| 7 | Elimination of ammonia (or an amine) to form the final aromatic indole. numberanalytics.comwikipedia.org |

Reissert Indole Synthesis and its Adaptations

The Reissert indole synthesis involves the base-catalyzed condensation of an o-nitrotoluene derivative with diethyl oxalate. researchgate.netbhu.ac.in The resulting nitro-phenylpyruvic acid ester is then subjected to a reductive cyclization, typically using a reducing agent like zinc in acetic acid, to form an indole-2-carboxylic acid. researchgate.net

To adapt this method for N-substituted indoles, one would need to start with an N-substituted o-nitroaniline derivative. However, the classical Reissert synthesis starts with an o-nitrotoluene, which does not have a nitrogen atom to pre-functionalize in the same manner as the Fischer synthesis. A modification would be required, potentially starting from an N-substituted-N-(2-nitrobenzyl)amine, though this deviates significantly from the classical pathway. The core Reissert strategy is more naturally suited for substitutions on the benzene (B151609) ring or at the 2-position of the final indole.

Larock Indole Synthesis in the Context of N-Functionalized Indoles

The Larock indole synthesis, or Larock heteroannulation, is a powerful palladium-catalyzed reaction that constructs indoles from an o-haloaniline (typically an o-iodoaniline) and a disubstituted alkyne. ub.eduwikipedia.org This method is highly versatile and tolerates a wide range of functional groups. nih.gov

A key advantage of the Larock synthesis is its applicability to N-substituted starting materials. By using an N-substituted o-iodoaniline, such as N-acetyl, N-tosyl, or N-alkyl derivatives, one can directly synthesize the corresponding N-functionalized indole. wikipedia.org To produce Indole, 1-(1-isobutoxyethyl)-, one would react N-(1-isobutoxyethyl)-2-iodoaniline with an alkyne under Larock conditions. The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, coordination and insertion of the alkyne, and subsequent intramolecular C-N bond formation via reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. ub.eduwikipedia.org The reaction often shows high regioselectivity, with the bulkier substituent of the alkyne typically ending up at the C-2 position of the indole. ub.edunih.gov

Table 4: Reagents for Larock Indole Synthesis This table is generated based on data from the text and provides illustrative examples.

| Reagent Type | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Aniline | o-Iodoaniline, N-methyl-o-iodoaniline | Indole backbone precursor | wikipedia.org |

| Alkyne | Disubstituted alkynes | Provides C2 and C3 of the indole ring | wikipedia.org |

| Catalyst | Pd(OAc)2, Pd/C | Facilitates C-C and C-N bond formation | wikipedia.orgmdpi.com |

| Base | K2CO3, Na2CO3, Et3N | Neutralizes acid formed, facilitates catalyst cycle | wikipedia.orgrsc.org |

| Additive | LiCl, n-Bu4NCl | Can improve catalyst stability and reaction rate | wikipedia.org |

Emerging Green Chemistry and Sustainable Synthesis Approaches for N-Functionalized Indoles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the N-functionalization of indoles, this involves developing methods that are more atom-economical, use safer solvents and reagents, and minimize waste.

Recent progress in the green synthesis of N-functionalized indoles has focused on several key areas:

Electrochemical Synthesis: An electrochemically induced tandem reaction has been developed for the N1-alkylation and C3-halogenation of indoles. Current time information in Hyderabad, IN. This method is notable for its environmental benefits, as it proceeds in a simple undivided cell without requiring any external chemical oxidants, bases, or transition-metal catalysts. Current time information in Hyderabad, IN. The process demonstrates high atom economy by utilizing the alkyl halide as both the alkylating and halogenating source, thus minimizing waste. Current time information in Hyderabad, IN.

Use of Green Solvents: Traditional organic solvents are often volatile, toxic, and difficult to recycle. Research has explored the use of greener alternatives. Ionic liquids, for example, have been employed as recyclable media for the N-alkylation of indoles. orientjchem.orggoogle.com One approach describes the synthesis of bis(indolyl) methanes in an easily recyclable ionic liquid with a minimal amount of sulfuric acid, highlighting benefits like high yields and simple product isolation. orientjchem.org Another method uses a bissulfonic acid type acidic ionic liquid as a catalyst in a water solvent, providing a mild, efficient, and environmentally friendly process suitable for industrial application. google.com Polyethylene glycol (PEG) has also been described as an efficient and green medium for the synthesis of N-alkyl derivatives of indole-3-carboxyaldehydes.

Catalyst-Free and Metal-Free Reactions: To circumvent the use of often toxic and expensive metal catalysts, metal-free reductive N-alkylation methods have been developed. One such method employs aldehydes as the alkylating agent with triethylsilane (Et₃SiH) as an inexpensive and benign reductant. nih.gov This approach is applicable to a wide range of substituted indoles and various aldehydes. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a tool to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov It is considered a green technique because of its efficiency and reduced energy consumption. nih.gov For instance, a fast and green method for the regioselective 3-acylation of unprotected indoles uses catalytic amounts of Y(OTf)₃ in an ionic liquid under microwave irradiation, completing the reaction in a very short time. nih.gov

| Green Methodology | Key Features | Reagents/Catalysts | Solvent | Advantages |

| Electrosynthesis | Tandem N1-alkylation and C3-halogenation | Alkyl halide | - | No oxidant, base, or metal catalyst; High atom economy. Current time information in Hyderabad, IN. |

| Ionic Liquids | Recyclable reaction medium | Aldehydes, Sulfuric acid (cat.) | Protic/Acidic Ionic Liquids | Mild conditions, High yields, Recyclable catalyst/solvent system. orientjchem.orggoogle.com |

| Metal-Free Reductive Alkylation | Avoids transition metal catalysts | Aldehydes, Et₃SiH | Toluene, DCM | Uses inexpensive, low-toxicity reductant; Broad substrate scope. nih.gov |

| Microwave-Assisted Synthesis | Rapid, energy-efficient heating | Varies | Varies (e.g., Ionic Liquids) | Shorter reaction times, High yields, Environmentally friendly. nih.govnih.gov |

Continuous Flow Chemistry in the Synthesis of N-Alkylated Indole Derivatives

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, time), improved efficiency, and easier scalability. mdpi.com

The application of flow chemistry to the synthesis of N-alkylated indoles has demonstrated remarkable improvements over batch methods. For instance, the N-alkylation of a 2,3-dihydro-1H-indole intermediate, which required a large excess of reagents in batch mode, was successfully intensified using flow chemistry. mdpi.com In another example, a three-step synthesis of 3-substituted indoles was optimized in a continuous flow setup. mdpi.com The initial N-alkylation step, when performed in a heated PFA reactor, gave a quantitative yield, a significant improvement from the 57% yield obtained under batch conditions. mdpi.com

Key aspects of continuous flow synthesis for N-alkylated indoles include:

Enhanced Reaction Rates: Flow reactors can be operated at temperatures and pressures above the solvent's boiling point, dramatically accelerating reaction rates. mdpi.com A Fischer indole synthesis performed under high-temperature/pressure flow conditions resulted in a significantly reduced reaction time (3 minutes) and high productivity (25 g·h⁻¹) compared to conventional batch procedures. mdpi.com

Improved Yields and Purity: The precise control offered by flow systems often leads to higher yields and cleaner reaction profiles, sometimes eliminating the need for chromatographic purification. mdpi.com

Telescoped Reactions: Multiple reaction steps can be linked together in a continuous sequence ("telescoping"), avoiding the isolation and purification of intermediates. This was demonstrated in a three-step Heumann indole synthesis, where N-alkylation, saponification, and cyclization were performed consecutively in flow reactors. mdpi.com

Microwave-Assisted Flow Synthesis: Combining microwave heating with continuous flow reactors can further enhance reaction efficiency. A solution of an indole substrate can be passed through a microwave-heated continuous-flow reactor to achieve N-alkylation at elevated temperature and pressure, with reaction progress monitored after each pass. google.com

| Reaction Type | Flow System Details | Key Advantages Over Batch | Example Product Class |

| Heumann Indole Synthesis | PFA reactor, 110 °C, 90 min residence time (alkylation step) | Quantitative yield (vs. 57% in batch) | 3-Substituted Indoles mdpi.com |

| Fischer Indole Synthesis | High-temperature/pressure conditions | Reduced reaction time (3 min), High productivity (25 g·h⁻¹) | General Indoles mdpi.com |

| General N-Alkylation | Milestone ETHOS-CFR continuous-flow reactor, 160 °C, 20 bar | Rapid, controlled heating | 3-Cyano-1-methylindole, N-Methylindole google.com |

| Derivatization of Indole Ring | Various microreactor systems | Intensification, higher efficiency, scalability | General Indole Derivatives mdpi.com |

Mechanistic Investigations into the Reactivity of Indole, 1 1 Isobutoxyethyl

Nucleophilic and Electrophilic Substitution Mechanisms at the Indole (B1671886) Core and N-1 Position

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. wikipedia.orgbhu.ac.in The most reactive position for electrophilic attack is typically the C-3 position, which is estimated to be 10^13 times more reactive than benzene (B151609). wikipedia.org This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the transition state intermediate through delocalization of its lone pair of electrons, without disrupting the aromaticity of the benzene ring. bhu.ac.in Protonation, a fundamental electrophilic substitution, also preferentially occurs at C-3 to form the thermodynamically most stable cation. bhu.ac.in

While C-3 is the kinetically favored site for electrophilic substitution, if this position is occupied, the attack generally occurs at the C-2 position. researchgate.net Electrophilic substitution on the carbocyclic (benzene) ring is less common and typically only happens when the N-1, C-2, and C-3 positions are already substituted. wikipedia.org However, under strongly acidic conditions that lead to the exhaustive protonation of C-3, electrophilic attack can be redirected to the C-5 position. wikipedia.org

The N-1 position of the indole ring, bearing a hydrogen in the parent molecule, is weakly acidic and can be deprotonated by strong bases to form N-metallated indoles. bhu.ac.in These N-anions are potent nucleophiles and readily react with electrophiles. bhu.ac.inresearchgate.net The regioselectivity of the subsequent reaction (N-1 vs. C-3) can be influenced by the nature of the counter-ion. Ionic salts, such as sodium or potassium derivatives, tend to favor substitution at the N-1 position, whereas more covalent species like Grignard reagents (magnesium-based) or zinc complexes show a preference for C-3 attack. wikipedia.org

In the case of Indole, 1-(1-isobutoxyethyl)- , the nitrogen atom is already substituted, which precludes direct electrophilic attack or deprotonation at this site. However, the N-1 substituent itself can be subject to nucleophilic substitution. For instance, unprecedented nucleophilic substitution reactions have been observed at the N-1 position of 1-hydroxyindole (B3061041) derivatives, a reaction rationalized by the deviation of the N-O bond from the indole plane, which alters the hybridization of the nitrogen atom. clockss.orgnii.ac.jpcore.ac.uk While not a direct analogue, this illustrates that the N-1 position of a substituted indole can act as an electrophilic center under certain conditions. The 1-(1-isobutoxyethyl) group, being an acetal (B89532), is prone to cleavage under acidic conditions, which could generate a reactive N-1 unsubstituted indole or an intermediate that facilitates other reactions.

Influence of the 1-(1-Isobutoxyethyl) Moiety on Indole Ring Reactivity and Selectivity

The presence of the 1-(1-isobutoxyethyl) group at the N-1 position significantly modifies the reactivity and selectivity of the indole ring compared to its N-unsubstituted counterpart. N-substitution prevents reactions that require a free N-H group, such as certain cycloadditions and condensations, and alters the electronic and steric environment of the indole core.

Electronically, N-alkyl groups are generally considered to be electron-donating, which would further enhance the electron-rich nature of the indole ring system, potentially increasing its reactivity towards electrophiles. However, the primary electronic effect of the 1-(1-isobutoxyethyl) substituent is likely dominated by its role as a protecting group. Such groups are often designed to be electronically neutral or can be tuned to be electron-withdrawing to modulate reactivity. For example, N-phenylsulfonyl or N-t-butoxycarbonyl groups are used to facilitate lithiation at the C-2 position. bhu.ac.in The acetal nature of the 1-(1-isobutoxyethyl) group suggests it is primarily a sterically bulky protecting group, likely to be cleaved under acidic conditions.

Sterically, the bulky 1-(1-isobutoxyethyl) group can hinder the approach of reagents to the adjacent C-2 and C-7 positions, thereby directing reactions towards other, more accessible sites. This steric hindrance can be a controlling factor in the regioselectivity of electrophilic substitution. For instance, in 3-substituted indoles, the regioselectivity of electrophilic attack at the N-1 versus the C-2 position can be controlled by the choice of solvent and the nature of the C-3 substituent, indicating a subtle interplay of steric and electronic factors. newcastle.edu.au

The table below summarizes the expected influence of the N-1 substituent on the reactivity of the indole ring.

| Feature | Influence of N-1 Substitution | Specific Impact of 1-(1-isobutoxyethyl) Moiety |

| Electronic Effect | Can be electron-donating or -withdrawing, altering the nucleophilicity of the indole ring. | Likely acts as a bulky, electronically-neutral protecting group. May slightly increase electron density in the ring through inductive effects. |

| Steric Hindrance | Can block access to C-2 and C-7 positions, influencing regioselectivity. | Significant steric bulk would be expected to disfavor substitution at the C-2 and C-7 positions. |

| Reactivity at N-1 | Precludes reactions involving the N-H bond (e.g., deprotonation). The substituent itself can be a site of reaction. | The acetal is acid-labile, allowing for deprotection. The N-1 position is protected from direct electrophilic attack. |

| Regioselectivity | Alters the preferred site of electrophilic substitution (e.g., C-3 vs. other positions). | Expected to favor electrophilic attack at the C-3 position, with steric hindrance potentially increasing selectivity for this site over C-2. |

Brønsted Acid-Catalyzed Redox Chain Reaction Mechanisms in Indole Alkylation

The alkylation of indoles can be achieved through various mechanisms, including Brønsted acid-catalyzed reactions. A particularly relevant mechanism for the formation of C-C bonds at the indole core is the Brønsted acid-catalyzed redox chain reaction. This process allows for the alkylation of indoles with unactivated secondary aliphatic alcohols, demonstrating broad functional-group tolerance. nih.gov

The proposed mechanism for this reaction involves a redox chain process. nih.gov While the specific substrate Indole, 1-(1-isobutoxyethyl)- is not the starting material in the cited study, the principles are applicable to the alkylation of the indole nucleus. The reaction likely proceeds through the formation of an indolyl carbocation intermediate. Preliminary studies suggest that a 1,4-reduction of this putative indolyl carbocation is the dominant mechanistic pathway. nih.gov

In the context of Friedel-Crafts alkylation of indoles, Lewis acid-assisted Brønsted acid (LBA) catalysis has also been proposed. researchgate.net In this system, a combination of a Lewis acid (like an iron salt) and a Brønsted acid (or a precursor like acetylacetone) creates a powerful catalytic system that facilitates the reaction under mild conditions. researchgate.net The Brønsted acid is thought to activate the electrophile, while the Lewis acid may coordinate to the indole, influencing its reactivity.

The 1-(1-isobutoxyethyl) group is an acetal, which is known to be labile under acidic conditions. Therefore, in the presence of a Brønsted acid, this group could be cleaved, generating an N-H indole and isobutyl vinyl ether. The liberated indole could then participate in subsequent alkylation reactions. Conversely, the formation of Indole, 1-(1-isobutoxyethyl)- itself likely proceeds via the acid-catalyzed addition of indole to isobutyl vinyl ether. This reaction is a classic example of the protection of the indole nitrogen.

The table below outlines a plausible sequence for the Brønsted acid-catalyzed reaction involving an N-alkoxyethyl indole.

| Step | Description | Intermediate/Product |

| 1. Protonation | The Brønsted acid protonates the ether oxygen of the 1-(1-isobutoxyethyl) group. | Protonated acetal |

| 2. Cleavage | The protonated acetal cleaves to form a resonance-stabilized carbocation and isobutanol. | Carbocation and isobutanol |

| 3. Elimination | The carbocation eliminates a proton to form an N-vinyl indole, or the N-1 substituent is completely cleaved to give the parent indole. | N-vinyl indole or Indole |

| 4. Alkylation | The newly formed indole species reacts with an electrophile present in the medium. | Alkylated indole product |

This sequence highlights the dual role of the Brønsted acid: it can both deprotect the indole nitrogen and catalyze the subsequent alkylation reaction.

Computational Elucidation of Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the complex reaction pathways of indole derivatives. These studies provide insights into transition state energies, reaction intermediates, and the factors controlling regioselectivity, which are often difficult to determine experimentally.

Fukui function analysis, for example, can be used to predict the most nucleophilic and electrophilic sites within a molecule. researchgate.net For indole, such calculations confirm that the C-3 position is more nucleophilic than the N-1 position, which aligns with the experimentally observed preference for electrophilic attack at C-3. researchgate.net

Computational studies have been employed to investigate the mechanisms of various indole reactions. For instance, in the rhodium-catalyzed gem-difluoroolefination of indole, DFT calculations revealed that the reaction proceeds via nucleophilic attack of the indole C-3 on a rhodium carbene, followed by β-fluoride elimination and deprotonation. researchgate.net These calculations can also rationalize chemoselectivity, such as the preference for C-3 functionalization over N-1 functionalization.

In the context of intramolecular rearrangements, computational studies have been used to differentiate between divergent mechanistic pathways. For catalyst-controlled regiodivergent rearrangements of indole-based onium ylides, DFT calculations indicated that rhodium-catalyzed reactions proceed through a metal-free ylide favoring a wikipedia.orgresearchgate.net-rearrangement, while copper-catalyzed reactions involve a metal-coordinated ion-pair leading to a wikipedia.orgnih.gov-rearrangement. chemrxiv.org

For cyclization reactions, such as the samarium diiodide-mediated reductive coupling of N-oxoalkyl-substituted indoles, computational modeling of the Gibbs energies of possible intermediates has been used to develop a detailed reaction mechanism and rationalize the observed diastereoselectivity. nih.gov Similarly, the mechanism of Cu+-catalyzed synthesis of indoles from N-aryl enaminones has been explored using DFT, which showed that the catalyst increases the acidity of the carbon adjacent to the ketone, facilitating cyclization. ufp.pt

While no specific computational studies on Indole, 1-(1-isobutoxyethyl)- were found, the principles derived from these related studies are applicable. A computational analysis of this molecule could:

Determine the rotational barriers of the N-1 substituent and its preferred conformation.

Calculate the electron density at various positions of the indole ring to predict reactivity towards electrophiles.

Model the transition states for acid-catalyzed cleavage of the isobutoxyethyl group.

Elucidate the reaction pathways for potential intramolecular rearrangements or cyclizations.

These computational approaches provide a powerful complement to experimental studies in understanding the intricate reactivity of substituted indoles.

Theoretical and Computational Chemistry Studies of Indole, 1 1 Isobutoxyethyl

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical methods are fundamental in understanding the electronic structure and energetics of indole (B1671886) derivatives. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy. rsc.orgniscpr.res.in Studies on various substituted indoles reveal how modifications to the indole core, particularly at the N-1 position, influence the molecule's properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energies and spatial distributions of these orbitals provide insights into the nucleophilic and electrophilic nature of a molecule.

For indole and its derivatives, the HOMO is typically a π-orbital distributed across the indole ring, indicating that the ring system is the primary site for electrophilic attack. The LUMO is also a π*-orbital, signifying that the ring can accept electron density. The substitution at the N-1 position with an alkyl or alkoxyethyl group is expected to influence the energies of these frontier orbitals. Generally, electron-donating substituents, such as alkyl groups, will raise the energy of the HOMO, making the molecule more nucleophilic.

The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. In the case of N-substituted indoles, the nature of the substituent modulates this energy gap.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Indole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.58 | -0.15 | 5.43 |

| 1-Methylindole | -5.42 | -0.08 | 5.34 |

| 1-Ethylindole-2-carboxylate | -6.23 | -1.45 | 4.78 |

Note: The values presented are illustrative and sourced from computational studies on the indicated analogous compounds. They are intended to provide a qualitative understanding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer within a molecule.

In N-substituted indoles, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the aromatic system and the interactions between the indole ring and the substituent. The stability of the molecule is enhanced by these delocalization effects. The analysis provides information on natural atomic charges, hybridization of orbitals, and the energy of donor-acceptor interactions. ijrar.orgdergipark.org.tr For instance, the interaction between the nitrogen lone pair (a donor orbital) and the π* orbitals of the indole ring (acceptor orbitals) is a key feature.

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data for a Representative N-Alkylindole

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N1) | π* (C2-C3) | 15.2 |

| LP (N1) | π* (C8-C9) | 5.8 |

| σ (C-H) of alkyl group | π* (N1-C2) | 2.1 |

Note: This data is hypothetical and serves to illustrate the types of interactions and their relative magnitudes that would be expected from an NBO analysis of an N-alkylindole.

The conformational flexibility of the 1-(1-isobutoxyethyl) side chain is a critical aspect of its molecular structure. The rotation around the various single bonds in this side chain will lead to different conformers with distinct energies. nobelprize.org Computational methods, particularly DFT, can be used to explore the potential energy surface and identify the most stable conformers.

The key dihedral angles that would define the conformation of the 1-(1-isobutoxyethyl) side chain include the rotation around the N1-C(ethyl), C(ethyl)-O, and O-C(isobutyl) bonds. The steric and electronic interactions between the side chain and the indole ring will govern the relative energies of these conformers. For instance, conformations where the bulky isobutyl group is oriented away from the indole ring would be expected to be more stable. nih.gov The presence of the oxygen atom in the side chain can also lead to specific intramolecular interactions.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

DFT is a versatile computational tool for predicting a wide range of molecular properties of indole derivatives. rsc.orgniscpr.res.in Beyond the electronic structure, DFT calculations can provide valuable information on vibrational frequencies (for comparison with experimental IR and Raman spectra), electric dipole moments, polarizability, and other spectroscopic parameters.

For N-substituted indoles, DFT calculations have been successfully used to predict redox potentials, which are crucial for understanding their behavior in electrochemical reactions and as antioxidants. rsc.org The calculated properties are often in good agreement with experimental data, validating the computational models used.

Table 3: Predicted Molecular Properties of a Representative 1-Alkylindole using DFT

| Property | Calculated Value |

| Dipole Moment (Debye) | 2.15 |

| Polarizability (a.u.) | 120.3 |

| Ionization Potential (eV) | 7.8 |

| Electron Affinity (eV) | -0.1 |

Note: These values are representative and based on general findings for N-alkylindoles.

Molecular Modeling and Simulation of Reactivity and Selectivity

Molecular modeling and simulation techniques are instrumental in understanding the reactivity and selectivity of chemical reactions involving indole derivatives. These methods allow for the exploration of reaction mechanisms, the identification of transition states, and the prediction of reaction outcomes.

The indole ring is known for its nucleophilic character, with the C3 position being the most common site for electrophilic substitution. rsc.org However, the substituent at the N1 position can influence the regioselectivity of these reactions. Computational studies can model the attack of an electrophile on different positions of the indole ring and calculate the activation energies for each pathway, thereby predicting the most likely product.

The detailed study of reaction mechanisms involves the characterization of transition states and any intermediates that may be formed. youtube.com For reactions involving N-substituted indoles, such as electrophilic substitution or cycloaddition reactions, computational methods can be used to locate the transition state structures and calculate their energies.

The activation energy of a reaction is determined by the energy difference between the reactants and the transition state. By comparing the activation energies for different possible reaction pathways, the selectivity of a reaction can be explained and predicted. For example, in the case of electrophilic attack on a 1-alkylindole, DFT calculations can determine whether the attack is more favorable at the C2 or C3 position by comparing the energies of the respective transition states.

Stereochemical Predictions and Enantioselectivity Modeling

Computational chemistry provides powerful tools for predicting the stereochemical outcomes of reactions involving chiral indole derivatives. In the context of Indole, 1-(1-isobutoxyethyl)-, which possesses a stereocenter at the C1 position of the ethyl group, theoretical modeling can be instrumental in understanding and predicting the enantioselectivity of its formation and subsequent reactions.

For instance, in a hypothetical enantioselective synthesis of Indole, 1-(1-isobutoxyethyl)-, computational models would be constructed to simulate the approach of the isobutoxyethylating agent to the indole nitrogen in the presence of a chiral catalyst. These models would elucidate the non-covalent interactions, such as steric hindrance and hydrogen bonding, between the substrate, reagent, and catalyst that govern the stereoselectivity. The energy differences between the diastereomeric transition states would then be used to predict the enantiomeric excess (ee) of the product.

Table 1: Illustrative Example of Calculated Transition State Energies and Predicted Enantioselectivity

| Transition State | Calculated Relative Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(R) | 0.0 | >99 |

| TS-(S) | 2.5 |

Note: This table is a hypothetical representation of data that could be generated from computational modeling and does not represent actual experimental or calculated values for Indole, 1-(1-isobutoxyethyl)-.

Furthermore, molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the chiral catalyst-substrate complex, providing insights into the dynamic processes that influence enantioselectivity. These simulations can help identify the most stable conformations that lead to the major enantiomer.

Computational Insights into Substituent Effects on Reactivity

Computational studies are invaluable for understanding how substituents on the indole ring affect its reactivity. mdpi.comresearchgate.netnih.gov For Indole, 1-(1-isobutoxyethyl)-, the 1-(1-isobutoxyethyl)- group acts as a substituent on the indole nitrogen. The electronic and steric nature of this group can significantly influence the reactivity of the indole core, particularly in electrophilic substitution reactions at the C3 position.

DFT calculations can be used to analyze the electronic properties of the substituted indole. chemrxiv.org Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the distribution of electron density, can provide a quantitative measure of the substituent's effect. The 1-(1-isobutoxyethyl)- group is generally considered to be an electron-donating group, which would be expected to increase the electron density of the indole ring, thereby activating it towards electrophilic attack.

Computational models can predict the regioselectivity of reactions by calculating the activation energies for electrophilic attack at different positions of the indole ring. For N-substituted indoles, substitution is heavily favored at the C3 position. The isobutoxyethyl group at the N1 position can further influence this by sterically hindering approach at the C2 position.

A frontier molecular orbital (FMO) analysis can provide further insights. The shape and energy of the HOMO, which is typically localized on the pyrrole (B145914) ring of indole, are key determinants of its reactivity towards electrophiles. The electron-donating 1-(1-isobutoxyethyl)- group would be expected to raise the energy of the HOMO, making the molecule more nucleophilic and thus more reactive.

Table 2: Hypothetical Calculated Electronic Properties of Indole and a 1-Substituted Indole

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indole (unsubstituted) | -5.50 | -0.20 | 5.30 |

| Indole, 1-(1-isobutoxyethyl)- | -5.35 | -0.15 | 5.20 |

Note: This table presents hypothetical data to illustrate the expected electronic effects of an N-alkyl substituent on the indole ring. These are not experimentally verified values for the specific compound.

Chemical Transformations and Derivatization Strategies for Indole, 1 1 Isobutoxyethyl

Regioselective Functionalization of the Indole (B1671886) Nucleus (C-2, C-3, C-4, C-5, C-6, C-7)

The indole ring is an electron-rich aromatic system, with the C-3 position being the most nucleophilic and, therefore, the most common site for electrophilic attack. However, the presence of the N-1 substituent can influence the regioselectivity of functionalization reactions, and modern synthetic methods, particularly those involving transition metals, have enabled the selective modification of other positions of the indole nucleus.

Electrophilic Aromatic Substitution with N-1 Protection/Activation

The 1-(1-isobutoxyethyl) group serves as a protecting group for the indole nitrogen, preventing N-H acidity-related side reactions and modulating the electron density of the pyrrole (B145914) ring. In electrophilic aromatic substitution (EAS) reactions, N-alkoxy and N-alkyl groups generally direct electrophiles to the C-3 position due to the high electron density at this position. mdpi.com For "Indole, 1-(1-isobutoxyethyl)-", standard electrophilic substitution reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation are expected to proceed with high regioselectivity at the C-3 position.

While the C-3 position is electronically favored, functionalization at other positions can be achieved. For instance, in cases where the C-3 position is blocked, electrophilic substitution may occur at the C-2 position, although this is generally less favorable. Functionalization of the benzene (B151609) ring (C-4, C-5, C-6, and C-7) via EAS is challenging due to the lower reactivity of this part of the indole nucleus compared to the pyrrole ring. However, under forcing conditions or with highly reactive electrophiles, substitution on the benzene ring may be observed, often leading to a mixture of isomers. The specific directing effects of the 1-(1-isobutoxyethyl) group on the benzene ring are not well-documented, but it is anticipated to be a weak activator.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Vilsmeier-Haack Formylation | POCl3, DMF | 3-Formyl-1-(1-isobutoxyethyl)indole |

| Friedel-Crafts Acylation | Ac2O, SnCl4 | 3-Acetyl-1-(1-isobutoxyethyl)indole |

| Bromination | NBS, CH2Cl2 | 3-Bromo-1-(1-isobutoxyethyl)indole |

Transition Metal-Mediated C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective derivatization of indoles, including at positions that are difficult to access through traditional electrophilic substitution. wikipedia.org The N-substituent can play a crucial role as a directing group, guiding the metal catalyst to a specific C-H bond. While the 1-(1-isobutoxyethyl) group itself is not a classical directing group, related N-alkoxycarbamoyl groups have been shown to direct functionalization to various positions of the indole ring. encyclopedia.comyoutube.com

For "Indole, 1-(1-isobutoxyethyl)-", direct C-H functionalization at the C-2 position can be achieved using palladium or rhodium catalysts, often in the presence of a suitable directing group installed at the C-3 position or by leveraging the inherent reactivity of the C-2 C-H bond in the absence of a C-3 substituent.

Functionalization of the benzene ring (C-4 to C-7) is more challenging but can be accomplished using directing group strategies. For instance, the installation of a removable directing group at the N-1 position can facilitate ortho-metalation at the C-7 position. Similarly, directing groups at the C-3 position can steer functionalization to the C-4 position. libretexts.org While specific studies on "Indole, 1-(1-isobutoxyethyl)-" are not available, it is plausible that by employing appropriate catalytic systems, regioselective C-H arylation, alkenylation, and alkylation could be achieved at various positions of the indole nucleus. wikipedia.org

| Position | Reaction Type | Catalyst/Reagents (Example) |

|---|---|---|

| C-2 | Arylation | Pd(OAc)2, Aryl halide, Ligand |

| C-4 | Alkenylation (with C-3 directing group) | [RhCp*Cl2]2, Alkene, AgSbF6 |

| C-7 | Arylation (with N-directing group) | Pd(OAc)2, Aryl halide, Ligand |

Synthetic Manipulations of the 1-(1-Isobutoxyethyl) Side Chain

The 1-(1-isobutoxyethyl) side chain offers additional opportunities for synthetic modification, allowing for the introduction of diverse functionalities or the complete removal of the protecting group.

Transformations of the Ether Linkage

The N-(1-isobutoxyethyl) group is an acetal-like functionality and is susceptible to cleavage under acidic conditions. Treatment with aqueous acid would likely lead to the deprotection of the indole nitrogen, yielding the parent indole. This deprotection strategy is a common feature of such N-alkoxyethyl protecting groups. ucoz.comvanderbilt.edu

Selective transformation of the ether linkage without complete removal of the side chain is more challenging. Under carefully controlled conditions, it might be possible to achieve partial hydrolysis or exchange of the isobutoxy group. For instance, trans-etherification with a different alcohol under acidic catalysis could potentially lead to a new N-(1-alkoxyethyl)indole derivative.

Modification of the Isobutyl Group

The isobutyl group within the side chain can also be a target for functionalization, although its relatively unreactive nature presents a synthetic challenge. Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could potentially lead to selective bromination at the tertiary carbon of the isobutyl group. wordpress.com This halogenated intermediate could then be subjected to nucleophilic substitution or elimination reactions to introduce further diversity.

Oxidation of the isobutyl group is another potential transformation. Strong oxidizing agents would likely lead to cleavage of the side chain, but milder, more selective reagents might allow for the introduction of a hydroxyl or carbonyl group. For example, selective oxidation of a C-H bond could potentially be achieved using specific catalysts. encyclopedia.com

Construction of Fused or Bridged Heterocyclic Systems from Indole, 1-(1-isobutoxyethyl)-

"Indole, 1-(1-isobutoxyethyl)-" can serve as a valuable starting material for the construction of more complex, fused heterocyclic systems. These reactions often involve the functionalization of two positions of the indole nucleus, followed by a cyclization step.

For example, a common strategy involves the introduction of functional groups at the C-2 and C-3 positions of the indole. A C-2 halogenated and C-3 formylated derivative of "Indole, 1-(1-isobutoxyethyl)-" could undergo a condensation reaction with a suitable binucleophile to form a new heterocyclic ring fused to the [b] face of the indole.

Another approach involves intramolecular cyclization reactions. If a reactive functional group is introduced at a suitable position on the indole nucleus (e.g., C-2 or C-4), it can be made to react with the N-1 side chain or another part of the molecule to form a bridged or fused ring system. For instance, a C-2 lithiated indole could react with an electrophile tethered to the isobutyl group of the side chain, leading to a macrocyclic structure. The construction of such complex polycyclic indole frameworks is a very active area of research. acs.org

| Target Heterocycle | Synthetic Strategy | Key Intermediate |

|---|---|---|

| Pyrrolo[1,2-a]indole | Intramolecular cyclization | 2-(3-Halopropyl)-1-(1-isobutoxyethyl)indole |

| Carbazole | Palladium-catalyzed C-H activation/cyclization | 2-Aryl-1-(1-isobutoxyethyl)indole |

| β-Carboline | Pictet-Spengler reaction | 3-(2-Aminoethyl)-1-(1-isobutoxyethyl)indole |

Hybridization with Other Heterocyclic Scaffolds

The strategic fusion of the indole nucleus with other heterocyclic systems is a prominent approach in medicinal chemistry and materials science to generate novel molecular architectures with unique properties. The use of N-protected indoles, such as Indole, 1-(1-isobutoxyethyl)-, provides a versatile platform for such explorations. The 1-(1-isobutoxyethyl) group, an acetal-type protecting group, influences the reactivity of the indole core and dictates the choice of synthetic methodologies for hybridization. Its primary characteristic is its stability under basic and neutral conditions and lability in the presence of acid. This property is a critical consideration in designing synthetic routes for indole-heterocycle hybrids.

The hybridization of Indole, 1-(1-isobutoxyethyl)- can be envisioned through several strategies that accommodate the nature of the N-protecting group. These strategies primarily involve reactions that proceed under non-acidic conditions or employ reaction sequences where the deprotection step is strategically integrated.

One of the most powerful techniques for constructing complex heterocyclic systems involves multicomponent reactions (MCRs). arkat-usa.orgnih.gov These reactions offer significant advantages by forming multiple bonds in a single operation from three or more starting materials, leading to high atom economy and structural diversity. nih.gov For an N-protected indole like Indole, 1-(1-isobutoxyethyl)-, participation in MCRs would be contingent on the reaction conditions. MCRs performed under neutral or basic catalysis would be ideal for preserving the N-protecting group. For instance, the synthesis of indole-substituted pyridines or pyrimidines can often be achieved through MCRs that tolerate various N-substituents. nih.govresearchgate.netnih.govrichmond.edu

Another key strategy involves transition-metal-catalyzed cross-coupling and annulation reactions. These methods are highly versatile for forming C-C and C-N bonds. N-protected indoles can be functionalized at the C2 or C3 positions with appropriate leaving groups (e.g., halogens) to participate in coupling reactions like Suzuki, Heck, or Sonogashira reactions. mdpi.com The resulting functionalized indole can then undergo subsequent cyclization to form a fused heterocyclic ring. The mild conditions often associated with these catalytic cycles make them compatible with the acid-sensitive 1-(1-isobutoxyethyl) group.

Furthermore, intramolecular cyclization reactions represent a direct approach to fusing a heterocyclic ring onto the indole scaffold. organic-chemistry.orgmdpi.com A synthetic route could involve the initial attachment of a side chain to the indole core (e.g., at the C2 or C3 position), which contains the necessary functionalities to form the second heterocyclic ring. Subsequent cyclization under basic or neutral conditions would yield the desired hybrid molecule.

While classical acid-catalyzed reactions like the Pictet-Spengler wikipedia.orgnih.govnih.govmanchester.ac.uk and Bischler-Möhlau wikipedia.orgdrugfuture.com syntheses are fundamental for creating indole-fused systems, their direct application to Indole, 1-(1-isobutoxyethyl)- is challenging. The acidic conditions required for these reactions would likely cleave the 1-(1-isobutoxyethyl) group. However, this lability could be used advantageously in a tandem deprotection-cyclization sequence, where the in-situ generated NH-indole immediately participates in the ring-forming reaction.

The following tables present hypothetical research findings for the hybridization of Indole, 1-(1-isobutoxyethyl)- with various heterocyclic scaffolds, based on established synthetic methodologies for analogous N-substituted indoles.

Table 1: Hypothetical Multicomponent Synthesis of Indole-Pyrimidine Hybrids

This table illustrates a potential one-pot reaction for synthesizing pyrimidine-fused indoles, a reaction that can be designed to proceed under conditions compatible with the acid-sensitive protecting group.

| Entry | Aldehyde Component | Amidines | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Benzaldehyde | Guanidine hydrochloride | K₂CO₃ (2 equiv.) | DMF | 100 | 12 | 2-Amino-4-phenyl-pyrimido[1,2-a]indole | 75 |

| 2 | 4-Chlorobenzaldehyde | Benzamidine hydrochloride | NaH (1.5 equiv.) | Dioxane | 110 | 18 | 2,4-Diphenyl-pyrimido[1,2-a]indole | 68 |

| 3 | 4-Methoxybenzaldehyde | Acetamidine hydrochloride | t-BuOK (1.5 equiv.) | Toluene | 100 | 16 | 4-(4-Methoxyphenyl)-2-methyl-pyrimido[1,2-a]indole | 72 |

| 4 | Thiophene-2-carbaldehyde | Guanidine hydrochloride | K₂CO₃ (2 equiv.) | DMF | 100 | 12 | 2-Amino-4-(thiophen-2-yl)-pyrimido[1,2-a]indole | 70 |

Data in this table is hypothetical and for illustrative purposes.

Table 2: Hypothetical Palladium-Catalyzed Synthesis of Indole-Fused Pyridines

This table outlines a potential synthetic route using a palladium-catalyzed annulation reaction, which typically proceeds under neutral or mildly basic conditions, thus preserving the N-protecting group. The starting material would be a C3-functionalized 1-(1-isobutoxyethyl)indole.

| Entry | Indole Substrate | Alkyne Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | 3-Iodo-1-(1-isobutoxyethyl)indole | Phenylacetylene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Acetonitrile | 80 | 2-Phenyl-9-(1-isobutoxyethyl)-9H-pyrido[3,4-b]indole | 85 |

| 2 | 3-Iodo-1-(1-isobutoxyethyl)indole | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | - | Cs₂CO₃ | Toluene | 100 | 2-Butyl-9-(1-isobutoxyethyl)-9H-pyrido[3,4-b]indole | 78 |

| 3 | 3-Bromo-1-(1-isobutoxyethyl)indole | Ethyl propiolate | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | Dioxane | 110 | Ethyl 9-(1-isobutoxyethyl)-9H-pyrido[3,4-b]indole-2-carboxylate | 73 |

| 4 | 3-Iodo-1-(1-isobutoxyethyl)indole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | NaOAc | DMF | 90 | 2-(Trimethylsilyl)-9-(1-isobutoxyethyl)-9H-pyrido[3,4-b]indole | 81 |

Data in this table is hypothetical and for illustrative purposes.

Table 3: Hypothetical Tandem Deprotection-Pictet-Spengler Reaction

This table demonstrates a potential strategy where the acid-lability of the 1-(1-isobutoxyethyl) group is exploited. The reaction is initiated under acidic conditions, which first cleaves the protecting group, and the resulting tryptamine (B22526) derivative undergoes immediate cyclization.

| Entry | Tryptamine Precursor | Aldehyde/Ketone | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-(1-(1-Isobutoxyethyl)-1H-indol-3-yl)ethanamine | Acetaldehyde | TFA (10 mol%) | CH₂Cl₂ | 25 | 4 | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | 88 |

| 2 | 2-(1-(1-Isobutoxyethyl)-1H-indol-3-yl)ethanamine | Acetone | p-TsOH (1 equiv.) | Toluene | 110 | 8 | 1,1-Dimethyl-1,2,3,4-tetrahydro-β-carboline | 65 |

| 3 | 2-(1-(1-Isobutoxyethyl)-1H-indol-3-yl)ethanamine | Benzaldehyde | HCl (1.2 equiv.) | Ethanol | 78 | 6 | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | 82 |

| 4 | 2-(1-(1-Isobutoxyethyl)-1H-indol-3-yl)ethanamine | Cyclohexanone | Formic Acid | - | 100 | 5 | Spiro[cyclohexane-1,1'-1,2,3,4-tetrahydro-β-carboline] | 76 |

Data in this table is hypothetical and for illustrative purposes.

Advanced Research Directions and Methodological Innovations

Development of Novel Catalytic Systems for Indole (B1671886) Functionalization

The functionalization of the indole core, a traditionally challenging task due to multiple reactive sites, has been revolutionized by advanced catalytic systems. nih.gov Transition-metal catalysis, in particular, has provided powerful tools for site-selective C-H functionalization, allowing chemists to modify the indole ring with unprecedented precision. rsc.org

Recent efforts have focused on several key areas:

Directed C-H Functionalization: A common strategy involves the installation of a directing group (DG) on the indole nitrogen, which then guides a metal catalyst to a specific C-H bond. nih.gov For example, palladium and copper catalysts have been used with an N-P(O)tBu2 directing group to achieve arylation at the C7 and C6 positions, respectively. nih.govresearchgate.net

Earth-Abundant Metal Catalysis: To improve the sustainability and cost-effectiveness of these transformations, there is a growing interest in replacing precious metals like palladium and rhodium with more abundant alternatives. Copper-based catalysts, for instance, have been successfully employed for various indole functionalization reactions, including a recent breakthrough in the selective alkylation of the C5 position. eurekalert.orgorganic-chemistry.org

Cooperative Catalysis: Some modern methods employ cooperative catalytic systems to enable challenging transformations. An iridium-catalyzed system has been developed for the regio-selective alkylation of indolines at either the N-H or C3-H bond, using alcohols as the alkylating agents in an environmentally friendly aqueous medium. organic-chemistry.org

Metal-Free Methodologies: Alongside metal-based systems, metal-free approaches are gaining traction. researchgate.net These methods often rely on the innate reactivity of the indole nucleus but use innovative strategies to control selectivity.

| Catalyst System | Type of Functionalization | Target Position | Key Features |

|---|---|---|---|

| Palladium (Pd) / N-P(O)tBu2 DG | Arylation | C7 | Directing group-assisted C-H activation. nih.gov |

| Copper (Cu) / N-P(O)tBu2 DG | Arylation | C6 | Utilizes a more cost-effective metal catalyst. nih.gov |

| Iridium (Ir) Cooperative Catalyst | N- and C3-Alkylation | N1 or C3 | Enables use of alcohols in water; regio-selective. organic-chemistry.org |

| Copper (Cu) / Silver (Ag) | Alkylation | C5 | Selectively functionalizes the challenging C5 position. eurekalert.org |

| Palladium(II) Acetate | N-tert-Prenylation | N1 | Direct C-H functionalization for a specific N-alkylation. nih.gov |

Strategies for Enhanced Stereocontrol and Regiocontrol

A primary challenge in indole alkylation is controlling regioselectivity—whether the reaction occurs at the nitrogen (N1) or a carbon atom (most commonly C3)—and stereoselectivity when a new chiral center is formed. nih.gov Achieving N-selectivity can be particularly difficult due to the higher intrinsic nucleophilicity of the C3 position. nih.gov

Groundbreaking strategies to address these challenges include:

Ligand-Controlled Regiodivergence: One of the most elegant solutions involves using a single catalyst that can be steered toward different outcomes by simply changing the supporting ligand. A copper hydride (CuH) catalytic system has been shown to achieve remarkable regiodivergence in the alkylation of N-(benzoyloxy)indoles. nih.gov When DTBM-SEGPHOS is used as the ligand, the reaction yields N-alkylated indoles with excellent regioselectivity and enantioselectivity. nih.gov In contrast, switching the ligand to Ph-BPE directs the reaction to the C3 position, also with high selectivity. nih.gov This dual control offers a powerful tool for synthetic planning.

Enantioselective N-Alkylation with Chiral Catalysts: The direct enantioselective N-alkylation of indoles can be achieved using chiral catalysts that create a chiral environment around the reacting molecules. A dinuclear zinc-ProPhenol complex, for example, efficiently catalyzes the addition of indoles to aldimines, producing N-alkylated products in high yields and with excellent enantiomeric ratios (up to 99.5:0.5 e.r.). nih.gov

Novel Reaction Pathways: Developing entirely new reaction types is another avenue for achieving selectivity. An intermolecular enantioselective aza-Wacker-type reaction has been developed for the N-alkylation of indoles with alkenols. nih.gov This method proceeds via a syn-aminopalladation mechanism and successfully creates a stereocenter adjacent to the indole nitrogen, a motif found in numerous bioactive compounds. nih.gov

| Catalyst System | Ligand | Primary Product | Regioselectivity (N:C3) | Enantioselectivity |

|---|---|---|---|---|

| Copper Hydride (CuH) | DTBM-SEGPHOS | N-Alkylated Indole | >20:1 | Good to Excellent |

| Ph-BPE | C3-Alkylated Indole | 1:>20 | Good to Excellent |

Data adapted from research on ligand-controlled regiodivergent synthesis. nih.gov

Application of Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a powerful and indispensable technique for elucidating the intricate mechanisms of chemical reactions. ias.ac.inwikipedia.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C), chemists can track the movement of atoms through a reaction sequence and probe the nature of transition states. ias.ac.inchemrxiv.org

In indole chemistry, isotopic labeling has provided crucial insights:

Probing Reaction Pathways: In the development of the enantioselective aza-Wacker N-alkylation, researchers used a deuterium-labeled allylic alcohol. nih.gov The position of the deuterium atoms in the final product allowed them to confirm that the reaction proceeds through a syn-aminopalladation mechanism rather than an anti-aminopalladation, providing fundamental knowledge about how the C-N bond is formed. nih.gov

Identifying Intermediates: A gold(I)-catalyzed method for regioselective hydrogen isotope exchange on the indole ring uses readily available deuterium sources like D₂O. chemrxiv.org Mechanistic studies, including the successful deuteration of indole using a pre-formed aurated indole complex, provided strong evidence that these organogold species are key intermediates in the catalytic cycle. chemrxiv.org

Determining Rate-Limiting Steps: The kinetic isotope effect (KIE) is observed when replacing an atom with its isotope changes the rate of a reaction. In studies of the enzyme tryptophan synthase, a KIE was observed when 3-[²H]indole was used instead of normal indole. nih.gov This finding suggested that the deprotonation step is rate-limiting in the formation of the quinonoid intermediate from indole, refining the previously proposed mechanism. nih.gov

| Reaction Studied | Isotopic Label Used | Mechanistic Insight Gained |

|---|---|---|

| Enantioselective aza-Wacker N-alkylation | Deuterium (²H) on alkenol | Confirmed a syn-aminopalladation pathway. nih.gov |

| Gold(I)-catalyzed Hydrogen Isotope Exchange | Deuterium (²H) from D₂O | Provided evidence for the involvement of aurated indole intermediates. chemrxiv.org |

| Tryptophan Synthase β-reaction | Deuterium (²H) at C3 of indole | Identified deprotonation as the rate-limiting step via KIE. nih.gov |

Future Perspectives in N-Alkylated Indole Chemistry

The chemistry of N-alkylated indoles is poised for significant advancement, driven by the dual needs for synthetic efficiency and molecular diversity. Future research will likely concentrate on several key themes. The development of catalysts based on sustainable, earth-abundant metals will continue to be a priority, moving away from expensive and toxic heavy metals. eurekalert.org The quest for "perfect" control over stereochemistry and regioselectivity will lead to the design of more sophisticated ligands and catalytic systems, potentially enabling the selective synthesis of any desired indole isomer from common starting materials. nih.gov

Furthermore, the integration of advanced technologies such as high-throughput screening, computational modeling (DFT), and artificial intelligence will accelerate the discovery of new reactions and catalysts. These tools will allow for a deeper understanding of reaction mechanisms, enabling rational design rather than empirical screening. organic-chemistry.org As these innovative methods mature, they will open the door to the rapid and efficient synthesis of increasingly complex N-alkylated indoles, fueling discoveries in medicine, materials science, and beyond.

Q & A

Q. What synthetic methodologies are most effective for preparing Indole, 1-(1-isobutoxyethyl)-, and how do reaction conditions influence yield?

The solvent-free addition of indole derivatives to aldehydes under basic conditions (e.g., CaO) offers a viable pathway. For example, using CaO as a catalyst at elevated temperatures (100–120°C) promotes nucleophilic substitution, yielding bis(indolyl)methane derivatives. However, intermediates like 1-[1-(1H-indol-3-yl)methyl]-1H-indole may not form in detectable quantities, suggesting a direct coupling mechanism rather than stepwise addition . Optimizing solvent-free conditions and catalyst loading can mitigate side reactions (e.g., thermal isomerization) and improve yields.

Q. How can researchers validate the purity and structural integrity of Indole, 1-(1-isobutoxyethyl)- post-synthesis?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For HRMS, use hybrid ion trap/orbitrap systems (e.g., Finnigan LTQ) to confirm molecular ions and isotopic patterns. In NMR, compare chemical shifts with analogous indole derivatives, focusing on characteristic peaks for the isobutoxyethyl group (e.g., δ ~1.0–1.2 ppm for methyl protons) . Purity can be assessed via GC-MS, ensuring no residual solvents or unreacted precursors remain .

Q. What safety protocols are essential when handling Indole, 1-(1-isobutoxyethyl)- in laboratory settings?

Due to its low water solubility and potential flammability (flash point ~212°C), use fume hoods for synthesis and handling. Store the compound in airtight containers at ≤4°C to prevent degradation. Include material safety data sheets (MSDS) in appendices, detailing toxicity profiles and emergency procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for Indole, 1-(1-isobutoxyethyl)-?

Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Replicate experiments under standardized conditions (e.g., DMSO-d6 for NMR) and cross-validate with computational methods (e.g., DFT-based vibrational analysis). For example, compare experimental IR peaks (e.g., C-N stretching at ~1350 cm⁻¹) with simulated spectra to confirm assignments . If inconsistencies persist, re-examine synthetic pathways for unintended byproducts .

Q. What mechanistic insights explain the formation of bis(indolyl)methane derivatives during Indole, 1-(1-isobutoxyethyl)- synthesis?

The reaction likely proceeds via a tandem nucleophilic substitution and electrophilic aromatic substitution pathway. CaO facilitates deprotonation of indole, enhancing its nucleophilicity. The aldehyde undergoes activation by the base, forming an electrophilic intermediate that reacts with indole. Transient intermediates like 1-[1-(1H-indol-3-yl)methyl]-1H-indole are not isolable, suggesting rapid equilibration or direct coupling . Kinetic studies under varying temperatures can clarify the rate-determining step.

Q. How can computational modeling enhance the design of Indole, 1-(1-isobutoxyethyl)- derivatives for targeted applications (e.g., photovoltaics)?

Density functional theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) critical for applications like light absorption in solar cells. For instance, substituting the isobutoxyethyl group with electron-withdrawing moieties (e.g., nitro groups) may lower the LUMO energy, improving charge transfer efficiency . Molecular dynamics simulations can further assess stability in device environments.

Q. What experimental strategies mitigate systematic errors in quantifying Indole, 1-(1-isobutoxyethyl)- reaction yields?

Employ internal standards (e.g., deuterated analogs) in GC-MS or HPLC analyses to normalize signal variations. For solvent-free reactions, monitor reaction progress via in-situ FTIR to detect intermediate species. Triplicate experiments with statistical analysis (e.g., ANOVA) can identify outliers and improve reproducibility .

Methodological Guidance

Q. How should researchers document synthetic procedures and analytical data for reproducibility?

Adhere to ICMJE guidelines:

- Synthesis : Specify catalysts, solvents, temperatures, and reaction times. For example:

"1-(1-isobutoxyethyl)indole was synthesized via CaO-catalyzed coupling of indole and isobutoxyethyl aldehyde under solvent-free conditions (120°C, 12 h)." . - Analytical Data : Include raw spectral data (e.g., HRMS m/z, NMR shifts) in appendices, annotated with acquisition parameters .

Q. What frameworks support critical evaluation of experimental design in indole chemistry?

Use the IB Chemistry Extended Essay criteria:

- Hypothesis Testing : Formulate falsifiable hypotheses (e.g., "CaO increases yield by enhancing indole nucleophilicity") and test via control experiments (e.g., omitting CaO) .

- Error Analysis : Quantify uncertainties (e.g., ±2% yield variation) and discuss limitations (e.g., side reactions in solvent-free systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.